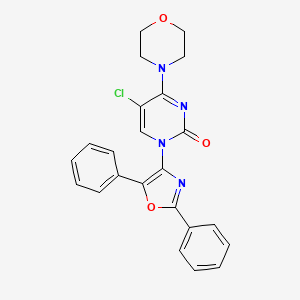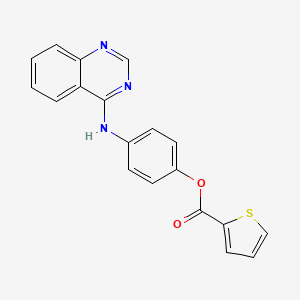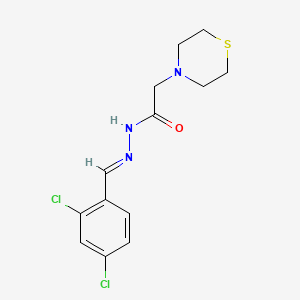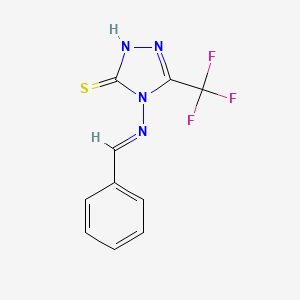![molecular formula C19H29N5O2 B5590285 9-(2-amino-6-methyl-4-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5590285.png)
9-(2-amino-6-methyl-4-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-amino-6-methyl-4-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H29N5O2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.23212518 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Intramolecular Spirocyclization : The construction of 3,9-diazaspiro[5.5]undecane derivatives, which share structural similarities with the specified compound, can be achieved via intramolecular spirocyclization. This process involves the activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, showcasing a method for creating complex spirocyclic structures (Parameswarappa & Pigge, 2011).
Catalyst-Free Synthesis : A catalyst-free approach for synthesizing nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, has been developed. This method utilizes a [5 + 1] double Michael addition reaction and provides a green chemistry approach to the synthesis of such compounds, demonstrating high yields and short reaction times (Aggarwal, Vij, & Khurana, 2014).
Chemical and Physical Properties
- Photophysical Studies : The photophysical behavior of diazaspiro compounds has been explored, with studies indicating that these compounds exhibit solvatochromism, which is the ability to change color based on the polarity of the solvent. Such properties are crucial for applications in materials science and sensor development (Aggarwal & Khurana, 2015).
Potential Applications
Bioactivity and Synthesis : The synthesis and bioactivity of 1,9-diazaspiro[5.5]undecane-containing compounds have been reviewed, highlighting their potential for treating various diseases and disorders. This underscores the therapeutic potential of spirocyclic compounds in drug discovery and development (Blanco‐Ania, Heus, & Rutjes, 2017).
Immunomodulatory Effect : Some 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists with low cellular membrane permeability. These findings suggest a potential for peripheral GABAAR inhibition, which could have implications in immunomodulation and the treatment of related disorders (Bavo et al., 2021).
Propiedades
IUPAC Name |
9-(2-amino-6-methylpyrimidin-4-yl)-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-14-11-16(22-18(20)21-14)23-8-6-19(7-9-23)5-4-17(25)24(13-19)12-15-3-2-10-26-15/h11,15H,2-10,12-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEWVEYBORNZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dimethyl-1-[(2-pyridinylthio)acetyl]-1H-indole](/img/structure/B5590209.png)

![6-methyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5590216.png)

![4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-(2-phenylethyl)-2-piperazinone](/img/structure/B5590241.png)


![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5590271.png)

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5590276.png)
![4-(4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B5590280.png)

![5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5590291.png)

